molecular formula C7H9ClN2O B13149913 Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride CAS No. 58822-12-1

Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride

Cat. No.: B13149913
CAS No.: 58822-12-1
M. Wt: 172.61 g/mol
InChI Key: UJHFWIZEBFVUAF-UHFFFAOYSA-N
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Description

Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate alkylating agent, such as methyl chloride, in the presence of a base. This reaction results in the formation of the quaternary ammonium salt. Another method involves the reaction of pyridine with an oxime derivative, followed by methylation to introduce the N-methyl group .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium salts. These products have diverse applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows the compound to interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride include other quaternary ammonium compounds such as cetylpyridinium chloride and benzalkonium chloride. These compounds share similar structural features and exhibit comparable antimicrobial properties .

Uniqueness

What sets this compound apart is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the hydroxyimino group allows for additional hydrogen bonding interactions, enhancing its antimicrobial efficacy and making it a valuable compound in various applications .

Properties

CAS No.

58822-12-1

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-4-yl)methylidene]hydroxylamine;chloride

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-7(3-5-9)6-8-10;/h2-6H,1H3;1H

InChI Key

UJHFWIZEBFVUAF-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=N/O.[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=NO.[Cl-]

Origin of Product

United States

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